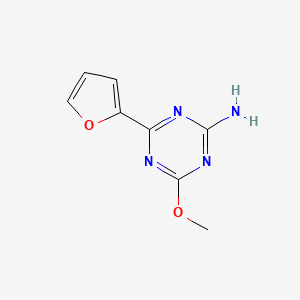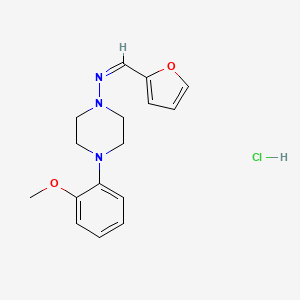![molecular formula C13H15N7O6S B5538887 N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader category of chemical entities that exhibit unique reactivities and properties due to their distinct functional groups and structural motifs. These compounds often find applications in various fields of chemistry and materials science due to their specific characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, starting from basic building blocks such as amino acid derivatives, sulfamidates, and chlorosulfonyl isocyanate (CSI). These methods leverage condensation, alkylation, and nucleophilic substitution reactions to construct the complex molecular architecture of sulfamide derivatives and triazine-based molecules (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives and sulfamide-based compounds has been characterized using spectroscopic methods and, in some cases, X-ray crystallography. These studies reveal the presence of key functional groups and the overall conformation of the molecules, which are crucial for their reactivity and properties. The structure and tautomerism of sulfonamide-triazine derivatives, for example, have been extensively studied, providing insights into their molecular conformation and intermolecular interactions (Branowska et al., 2022).
Applications De Recherche Scientifique
Synthesis and Applications in Peptidomimetics
- N-Aminosulfamide Peptide Mimic Synthesis : N-Aminosulfamides are peptidomimetics where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, respectively. Effective synthesis of aza-sulfurylglycinyl tripeptide analogs from amino acid building blocks was achieved through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Development of Filtration Membranes
- Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : Sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated increased water flux and dye rejection, indicating potential for treatment of dye solutions (Liu et al., 2012).
Herbicide Hydrolysis and Mechanisms
- Kinetics and Hydrolysis Mechanism of Chlorsulfuron and Metsulfuron-methyl : A study on the hydrolysis of chlorsulfuron and metsulfuron-methyl, both containing the N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl} moiety, was conducted. It provided insights into the conversion of these compounds into sulfonamides and carbon dioxide, contributing to understanding their environmental impact and degradation processes (Hemmamda, Calmon, & Calmon, 1994).
Carbonic Anhydrase Isoenzymes Inhibition
- Novel Sulfamides as Potential Carbonic Anhydrase Isoenzymes Inhibitors : A series of novel sulfamides were synthesized and investigated for their inhibitory effects on carbonic anhydrase isozymes. The study found that these new sulfamides had inhibition constants in the micro-submicromolar range, with potential implications in medical research (Akıncıoğlu et al., 2013).
Transport through Soil Columns
- Transport of Chlorsulfuron through Soil Columns : Research on the transport characteristics of chlorsulfuron in soil columns provided valuable insights into its mobility in agricultural soils. Understanding such mobility is crucial for predicting environmental impacts and for developing management strategies in agriculture (Veeh, Inskeep, Roe, & Ferguson, 1994).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-methyl-5-nitrophenyl)sulfamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O6S/c1-7-4-5-9(20(22)23)6-10(7)18-27(24,25)19-12(21)16-11-14-8(2)15-13(17-11)26-3/h4-6,18H,1-3H3,(H2,14,15,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNTVCEPZIUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)NC(=O)NC2=NC(=NC(=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-methyl-5-nitrophenyl)sulfamoyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)